

Malakin: A Review of Its Chemical Identity and the Dearth of Biological Data

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Compound of Interest

Compound Name: *Malakin*

Cat. No.: B3032945

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Abstract

Malakin, also identified by the systematic names Salicyl-paraphenetidine, 2-{{(4-ethoxyphenyl)imino)methyl}phenol, and Alpha-(4-ethoxyphenylimino)-O-cresol, is a known chemical entity with a defined molecular structure.^{[1][2]} Despite its established chemical identity, a comprehensive review of publicly accessible scientific literature reveals a significant lack of information regarding its biological activity, associated signaling pathways, and detailed experimental evaluations. This guide summarizes the available chemical and physical data for **Malakin** and highlights the current void in the understanding of its pharmacological and biological properties.

Chemical Structure and Identification

Malakin is an organic compound with the molecular formula C15H15NO2.^{[1][2]} Its structure features a Schiff base linkage formed between a salicylaldehyde and a p-phenetidine moiety. The key identifiers for this compound are summarized in the table below.

| Property | Value | Reference |
|-------------------|---|---|
| IUPAC Name | 2-{[(4-ethoxyphenyl)imino]methyl}phenol | [2] |
| Other Names | Salicyl-paraphenetidine, Alpha-(4-ethoxyphenylimino)-O-cresol | [1] [2] |
| CAS Number | 637-45-6 | [1] [2] |
| Molecular Formula | C ₁₅ H ₁₅ NO ₂ | [1] [2] |
| Molecular Weight | 241.28 g/mol | [1] |

Physicochemical Properties

Detailed experimental data on the physicochemical properties of **Malakin** are not readily available in the surveyed literature. For a molecule of this nature, key properties for investigation would include its melting point, boiling point, solubility in various solvents, and spectroscopic data (NMR, IR, UV-Vis, Mass Spectrometry) to confirm its identity and purity. While a 2D representation of its structure is known, comprehensive, experimentally determined quantitative data is not publicly documented.

Biological Activity and Signaling Pathways

A thorough search of scientific databases and literature yields no specific information on the biological activity of **Malakin** or any associated signaling pathways. There are no published studies that describe its mechanism of action, pharmacological effects, or potential therapeutic applications. Consequently, the creation of diagrams for signaling pathways, as requested, is not possible due to the absence of underlying data.

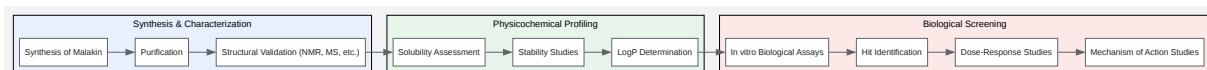
Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of **Malakin** are not extensively reported. While the synthesis of similar Schiff bases is a common organic chemistry procedure, specific, validated protocols for **Malakin** are not available in the public domain.

Furthermore, there are no cited key experiments for which detailed methodologies could be provided.

Logical Workflow for Future Investigation

Given the lack of data, a logical workflow for the future investigation of **Malakin** would be essential to elucidate its properties.



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Caption: A proposed experimental workflow for the synthesis, characterization, and biological evaluation of **Malakin**.

Conclusion

While the chemical structure of **Malakin** is known, it remains a compound with uncharacterized biological and pharmacological properties. The information required to fulfill the request for an in-depth technical guide, including quantitative data, detailed experimental protocols, and signaling pathway diagrams, is not available in the public scientific literature. The provided workflow suggests a potential path forward for researchers interested in investigating the properties of this molecule. Further research is necessary to determine if **Malakin** possesses any significant biological activity that would warrant its development as a therapeutic agent or research tool.

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References

- 1. Phenyl Salicylate | C13H10O3 | CID 8361 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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